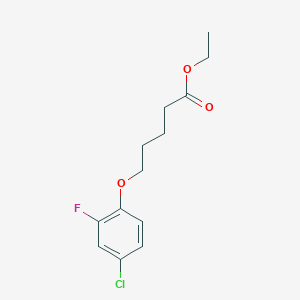

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate

Beschreibung

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is a synthetic ester compound characterized by a pentanoate backbone substituted with a phenoxy group bearing halogen atoms at the 4-chloro and 2-fluoro positions. Its molecular structure combines lipophilic aromatic and ester functionalities, making it relevant in pharmaceutical and agrochemical research. The compound has been cataloged as a discontinued product by suppliers such as CymitQuimica, likely due to challenges in synthesis scalability, regulatory constraints, or the emergence of superior analogs .

Eigenschaften

IUPAC Name |

ethyl 5-(4-chloro-2-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXIFPVAJIQVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenoxy derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations on the Phenoxy Group

The biological and physicochemical properties of ethyl pentanoate derivatives are heavily influenced by substituents on the phenoxy ring. Key analogs include:

Key Observations :

- Halogen Position and Electronic Effects: The 4-chloro-2-fluoro substitution in the target compound creates a unique electronic environment.

- Steric Effects : Dichloro analogs (e.g., 2,6-dichloro) exhibit steric bulk, which may hinder interactions with biological targets but improve resistance to degradation .

Physical and Spectral Properties

- Spectroscopic Data: While specific NMR/MS data for the target compound are unavailable, analogs like Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate () show characteristic ester carbonyl signals at ~δ 4.15 (q, -OCH2CH3) and aromatic proton resonances between δ 6.6–7.4 . The 4-chloro-2-fluoro substituents would downshift adjacent aromatic protons due to electron-withdrawing effects.

- Solubility : The target compound’s lipophilicity (logP ~3.5–4.0, estimated) exceeds hydroxylated analogs (logP ~2.0–2.5) but is lower than dichloro derivatives (logP ~4.5) .

Tables and Data Limitations :

- Biological activity data are inferred from structurally related molecules.

Biologische Aktivität

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate features a pentanoate chain attached to a phenoxy group that is further substituted with chlorine and fluorine atoms. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

Molecular Formula: C13H16ClF O3

Molecular Weight: Approximately 274.72 g/mol

The biological activity of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester moiety can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which may modulate biological functions.

- Enzyme Interaction: The chloro and fluoro substituents enhance the binding affinity to certain enzymes, potentially altering their activity.

- Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is hypothesized to possess similar properties, making it a candidate for further investigation in the field of antimicrobial drug development.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies suggest that phenoxyacetic acid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

-

Study on Antimicrobial Activity:

- A study investigated the efficacy of various phenoxyacetic acid derivatives against bacterial strains. Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate showed promising results, inhibiting the growth of several Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Assessment:

- In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate | Similar structure | Antimicrobial |

| Ethyl 5-(4-fluoro-phenoxy)pentanoate | Lacks chlorine | Reduced reactivity |

| Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate | Different substitution pattern | Potentially similar activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.